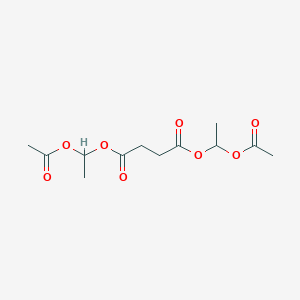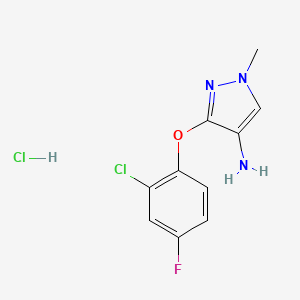
1-(cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Cyclopropylation: The addition of a cyclopropyl group.
Triazole Formation: The formation of the triazole ring through cycloaddition reactions.
Carboxamide Formation:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. Common reagents used in these reactions include cyclopentylmethyl halides, cyclopropyl halides, and azides for the triazole formation.
Chemical Reactions Analysis
1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:
- 1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxylate
- 1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)-N-cyclopropyltriazole-4-carboxamide |
InChI |
InChI=1S/C12H18N4O/c17-12(13-10-5-6-10)11-8-16(15-14-11)7-9-3-1-2-4-9/h8-10H,1-7H2,(H,13,17) |
InChI Key |
DLLXHVYKKCCWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone](/img/structure/B15112579.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15112582.png)
![6-[3-(Fluoromethyl)piperidine-1-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15112584.png)
![4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15112587.png)
![2-[5-(1,2-Oxazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15112591.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B15112599.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B15112602.png)
![Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate](/img/structure/B15112608.png)

![2-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B15112632.png)

![2-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15112635.png)
![3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B15112639.png)
![5-(2-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15112659.png)
